2-(3,4-Dichlorophenyl)isonicotinonitrile
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Overview
Description
2-(3,4-Dichlorophenyl)isonicotinonitrile is an organic compound that features a dichlorophenyl group attached to an isonicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)isonicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzonitrile and isonicotinonitrile.
Reaction Conditions: A common method involves the Suzuki-Miyaura cross-coupling reaction.
Procedure: The 3,4-dichlorobenzonitrile is reacted with isonicotinonitrile in the presence of the palladium catalyst and base under an inert atmosphere, typically nitrogen or argon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)isonicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 2-(3,4-dichlorophenyl)isonicotinamide.
Oxidation: Formation of 2-(3,4-dichlorophenyl)isonicotinic acid.
Scientific Research Applications
2-(3,4-Dichlorophenyl)isonicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antibacterial and antifungal properties.
Materials Science: The compound is used in the synthesis of novel materials with specific electronic properties, which can be applied in organic electronics and photovoltaics.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism by which 2-(3,4-Dichlorophenyl)isonicotinonitrile exerts its effects depends on its application:
Antibacterial Activity: The compound may inhibit bacterial enzymes or disrupt cell wall synthesis, leading to bacterial cell death.
Enzyme Inhibition: It can act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate binding.
Comparison with Similar Compounds
Similar Compounds
- **2-(3,4-Dichlorophenyl)pyridine
- **2-(3,4-Dichlorophenyl)benzamide
- **2-(3,4-Dichlorophenyl)isonicotinamide
Uniqueness
2-(3,4-Dichlorophenyl)isonicotinonitrile is unique due to its specific combination of the dichlorophenyl and isonicotinonitrile groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its nitrile group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2/c13-10-2-1-9(6-11(10)14)12-5-8(7-15)3-4-16-12/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVAUIDHMSHXIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=CC(=C2)C#N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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